5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile
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Overview
Description
5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyran ring, a benzyloxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of automated synthesis platforms and advanced purification techniques can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: Nitro groups can be reduced to amines using zinc or tin in dilute mineral acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in the presence of light or heat.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: Nucleophiles such as hydroxylamine or hydrazine in the presence of an acid catalyst.
Major Products
Oxidation: Formation of benzylic bromides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of oximes or hydrazones.
Scientific Research Applications
5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its benzyloxy group can participate in resonance stabilization, while the nitrile group can engage in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides opportunities for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H20N2O3/c1-14(25)20-15(2)27-22(24)19(12-23)21(20)17-9-6-10-18(11-17)26-13-16-7-4-3-5-8-16/h3-11,21H,13,24H2,1-2H3 |
InChI Key |
YLSJYUYCBKQQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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